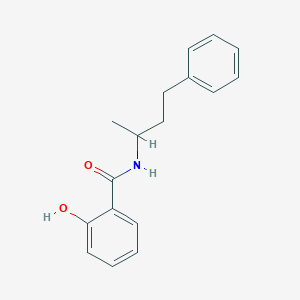
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as JNJ-31001074 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are varied and complex. Some of the most notable effects include the inhibition of cancer cell growth, the reduction of inflammation, and the management of pain. Additionally, this compound has been found to have antioxidant properties that may help to protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and proteins, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and monitoring are required to ensure that researchers are not exposed to harmful levels of the compound.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic applications for this compound. Researchers are also interested in exploring the potential use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis are 2-bromo-5-chlorobenzoic acid and 3-phenylpropanoic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product.
Aplicaciones Científicas De Investigación
The scientific research applications for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are numerous. This compound has been found to have potential therapeutic applications in the treatment of several different diseases and conditions. Some of the most promising areas of research include cancer, inflammation, and pain management.
Propiedades
Nombre del producto |
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
Clave InChI |
QNUURRLNYVBKIY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)


![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)